LY2780301 -

LY2780301

Catalog Number: EVT-1535073
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY2780301 is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Source and Classification

LY2780301 was developed by Eli Lilly and Company as part of their research into targeted cancer therapies. It belongs to a class of compounds that inhibit the AKT signaling pathway, which is often dysregulated in cancer. This compound is particularly noted for its ability to induce apoptosis in cancer cells by blocking the phosphorylation of key substrates downstream of AKT.

Synthesis Analysis

The synthesis of LY2780301 involves several key steps that utilize standard organic chemistry techniques. Although specific synthetic routes are proprietary, general methods include:

  • Starting Materials: The synthesis begins with readily available aromatic compounds that undergo various transformations.
  • Reactions: Key reactions likely involve coupling reactions, such as Suzuki or Buchwald-Hartwig cross-coupling, to form the core structure of LY2780301.
  • Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity suitable for biological testing.

Technical details related to the synthesis are often protected due to intellectual property considerations but are typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure.

Molecular Structure Analysis

The molecular structure of LY2780301 can be described in terms of its chemical formula and functional groups.

  • Chemical Formula: The precise molecular formula may vary based on specific substitutions but generally includes carbon, hydrogen, nitrogen, and oxygen atoms.
  • Structure: The compound features a central core that interacts with the ATP-binding site of AKT, which is essential for its inhibitory action. The structural configuration allows for optimal binding affinity and selectivity towards AKT.

Data from crystallography studies may provide insights into the three-dimensional conformation of LY2780301 when bound to its target protein.

Chemical Reactions Analysis

LY2780301 undergoes several chemical reactions relevant to its mechanism of action:

  • Phosphorylation Inhibition: The primary reaction involves the inhibition of phosphorylation at specific serine and threonine residues on AKT and other downstream targets.
  • Cellular Uptake: The compound must traverse cellular membranes to exert its effects, which may involve passive diffusion or active transport mechanisms.

Technical details regarding these reactions can be assessed through biochemical assays that measure the phosphorylation status of AKT substrates in vitro.

Mechanism of Action

The mechanism by which LY2780301 exerts its effects primarily involves:

  • Inhibition of AKT Activity: By binding to the ATP-binding site of AKT, LY2780301 prevents ATP from accessing the enzyme, thereby inhibiting its kinase activity.
  • Downstream Effects: This inhibition leads to decreased phosphorylation of various substrates involved in cell survival pathways, ultimately resulting in increased apoptosis in cancer cells.

Data from experimental studies indicate that LY2780301 effectively reduces cell proliferation rates in various cancer cell lines by modulating these signaling pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of LY2780301 are crucial for understanding its behavior in biological systems:

  • Solubility: The compound's solubility profile is essential for formulation; it is typically soluble in organic solvents but may require optimization for aqueous formulations.
  • Stability: Stability studies under various conditions (e.g., temperature, pH) help determine the shelf-life and storage conditions necessary for maintaining efficacy.
  • Molecular Weight: The molecular weight influences pharmacokinetics and bioavailability.

Relevant data from studies would typically include melting point, boiling point, and spectral data confirming purity.

Applications

LY2780301 has several potential applications in scientific research and clinical settings:

  • Cancer Therapy: As an AKT inhibitor, it is being investigated for use in treating various cancers where the AKT pathway is aberrantly activated.
  • Research Tool: It serves as a valuable tool for studying the role of AKT in cellular signaling pathways and cancer biology.

Ongoing clinical trials may further elucidate its efficacy and safety profile in patients with specific cancer types.

Molecular Pharmacology of LY2780301

Biochemical Characterization as a Dual Kinase Inhibitor

LY2780301 is an orally bioavailable, selective adenosine triphosphate (ATP)-competitive inhibitor that dually targets the serine/threonine kinases AKT (Protein Kinase B) and p70 ribosomal protein S6 kinase (p70S6K). This dual inhibition disrupts the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway—a critical regulator of cell proliferation, survival, and metabolism frequently hyperactivated in cancers [1] [4]. Its chemical structure (C₂₅H₂₇F₄N₇O; CAS 1226801-23-5) features an indole-derived scaffold, which facilitates high-affinity binding to the ATP pockets of both targets [6] [8].

Structural Basis of p70S6K and Akt Inhibition

The inhibitory activity of LY2780301 stems from its ability to stabilize inactive kinase conformations through specific interactions with conserved residues in the catalytic cleft:

  • Akt Inhibition: The indole core and trifluoromethylphenyl group form hydrogen bonds with hinge residues (e.g., Glu228 and Val164 in Akt1), while hydrophobic side chains occupy the affinity pocket near the DFG motif [5] [8].
  • p70S6K Inhibition: LY2780301 exploits structural homology between Akt and p70S6K, with its pyrimidine moiety engaging the hinge region of p70S6K via bidirectional hydrogen bonding (e.g., with Glu99 and Leu102) [4] [6].This dual targeting is enabled by the compound’s conformational flexibility, allowing adaptation to the distinct ATP-binding sites of both kinases [3].

Table 1: Key Structural Interactions of LY2780301

KinaseHinge Residue InteractionHydrophobic ContactsBinding Affinity (IC₅₀)
Akt1Glu228 (H-bond), Val164 (H-bond)Phe438, Trp8040 nM*
p70S6KGlu99 (H-bond), Leu102 (H-bond)Ile93, Tyr10456 nM*

*Values from enzymatic assays [4] [6]

ATP-Competitive Binding Mechanism

As an ATP-competitive inhibitor, LY2780301 directly competes with ATP for occupancy of the kinase catalytic cleft. Key mechanistic features include:

  • Adenosine-Mimicking Core: The indole scaffold replicates adenine’s hydrogen-bonding pattern, displacing ATP from the hinge region [3] [8].
  • Allosteric Constraints: Unlike allosteric AKT inhibitors (e.g., MK-2206), LY2780301 binds irrespective of Akt’s activation state, enabling broader inhibition [3].
  • Induced-Fit Binding: Molecular dynamics simulations reveal that LY2780301 triggers conformational rearrangements in the glycine-rich loop (G-loop) of Akt, further stabilizing inhibitor binding [5] [8].

This mechanism is corroborated by differential scanning fluorimetry (DSF) studies, where LY2780301 increased the thermal stability of Akt and p70S6K by 8.5°C and 7.2°C, respectively—indicating direct stabilization via occupancy of the ATP site [9].

Selectivity Profiling Against Related Kinases

Despite targeting kinases with structural similarities, LY2780301 exhibits high selectivity for Akt and p70S6K over related kinases:

  • Kinome-Wide Screening: Chemoproteomic profiling using modified Kinobeads assessed binding to >300 kinases. LY2780301 showed >100-fold selectivity for Akt/p70S6K over PKA, PKC, and PI3K isoforms [10].
  • Off-Target Exceptions: Moderate inhibition (IC₅₀ 100–500 nM) was observed for the PI3K-related kinases (PIKKs) DNA-PK and mTOR, attributable to shared catalytic domain homology [10].
  • Clinical Relevance: In circulating tumor DNA (ctDNA) studies, LY2780301’s efficacy correlated with PI3K/AKT pathway alterations, confirming on-target effects in molecularly selected patients [7].

Table 2: Selectivity Profile of LY2780301

KinaseIC₅₀ (nM)Selectivity vs. Akt
Akt1401.0x
p70S6K561.4x
DNA-PK2105.3x
mTOR48012.0x
PKA>10,000>250x

Data derived from kinase panel screens [2] [10]

The compound’s indole-oxindole scaffold contributes to selectivity by sterically excluding kinases with bulkier gatekeeper residues (e.g., PKA’s Thr183) [5] [8]. This profile underscores its utility as a pharmacological tool for dissecting PI3K/AKT/p70S6K signaling.

Properties

Product Name

LY2780301

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

LY2780301; LY-2780301; LY 2780301

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.